molecular formula C23H33N3O3 B3772592 ethyl 1-[[5-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-4-(2-methoxyethyl)piperidine-4-carboxylate

ethyl 1-[[5-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-4-(2-methoxyethyl)piperidine-4-carboxylate

Cat. No.: B3772592
M. Wt: 399.5 g/mol
InChI Key: HWKMDJKGWFYVJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-[[5-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-4-(2-methoxyethyl)piperidine-4-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a dimethylphenyl group and a piperidine ring substituted with a methoxyethyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

The synthesis of ethyl 1-[[5-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-4-(2-methoxyethyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone, followed by cyclization.

    Substitution with dimethylphenyl group: The pyrazole ring is then substituted with a dimethylphenyl group using a Friedel-Crafts alkylation reaction.

    Formation of the piperidine ring: The piperidine ring is synthesized separately, often starting from a suitable amine and undergoing cyclization.

    Coupling of the pyrazole and piperidine rings: The two rings are coupled together using a suitable linker, such as a methylene bridge, through a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Ethyl 1-[[5-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-4-(2-methoxyethyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups can be introduced.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 1-[[5-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-4-(2-methoxyethyl)piperidine-4-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, allowing the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, including its ability to interact with specific biological targets and pathways.

    Industry: It is used in the development of new materials and chemicals, including pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 1-[[5-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-4-(2-methoxyethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 1-[[5-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-4-(2-methoxyethyl)piperidine-4-carboxylate can be compared with other similar compounds, such as:

    Piperidine derivatives: These compounds share the piperidine ring structure and may have similar chemical and biological properties.

    Pyrazole derivatives: These compounds contain the pyrazole ring and may exhibit similar reactivity and biological activities.

    Ester derivatives: Compounds with ester functional groups may have similar chemical reactivity and applications.

Properties

IUPAC Name

ethyl 1-[[5-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-4-(2-methoxyethyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O3/c1-5-29-22(27)23(10-13-28-4)8-11-26(12-9-23)16-19-15-24-25-21(19)20-14-17(2)6-7-18(20)3/h6-7,14-15H,5,8-13,16H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKMDJKGWFYVJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=C(NN=C2)C3=C(C=CC(=C3)C)C)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1-[[5-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-4-(2-methoxyethyl)piperidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1-[[5-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-4-(2-methoxyethyl)piperidine-4-carboxylate
Reactant of Route 3
ethyl 1-[[5-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-4-(2-methoxyethyl)piperidine-4-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 1-[[5-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-4-(2-methoxyethyl)piperidine-4-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 1-[[5-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-4-(2-methoxyethyl)piperidine-4-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 1-[[5-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-4-(2-methoxyethyl)piperidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.